4-amino-N-(1-phenylethylideneamino)benzenesulfonamide
Description
Chemical Structure and Synthesis: 4-Amino-N-(1-phenylethylideneamino)benzenesulfonamide (CAS: 5462-40-8, C₁₄H₁₅N₃O₂S) is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 4-amino group and an N-(1-phenylethylideneamino) moiety. Its synthesis typically involves reacting substituted acyl chlorides or benzyl chlorides with aminosulfonamides in the presence of pyridine, a method consistent with broader sulfonamide synthesis protocols .
Applications: Sulfonamides are historically significant as antimicrobial agents, though the bioactivity of this specific compound remains less documented compared to analogs like sulfaphenazole.
Properties
CAS No. |
5462-40-8 |
|---|---|
Molecular Formula |
C14H15N3O2S |
Molecular Weight |
289.35 g/mol |
IUPAC Name |
4-amino-N-[(Z)-1-phenylethylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C14H15N3O2S/c1-11(12-5-3-2-4-6-12)16-17-20(18,19)14-9-7-13(15)8-10-14/h2-10,17H,15H2,1H3/b16-11- |
InChI Key |
HTMRUHIUQIMLOO-WJDWOHSUSA-N |
Isomeric SMILES |
C/C(=N/NS(=O)(=O)C1=CC=C(C=C1)N)/C2=CC=CC=C2 |
Canonical SMILES |
CC(=NNS(=O)(=O)C1=CC=C(C=C1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of This compound typically involves the condensation reaction between 4-aminobenzenesulfonamide (sulfanilamide) and an aromatic ketone, such as acetophenone or its derivatives, under reflux conditions. This condensation forms a Schiff base via the reaction of the primary amine group with the carbonyl group, resulting in the imine linkage characteristic of the target compound.
Detailed Experimental Procedure
A representative synthesis procedure is described as follows:
- Reagents : 4-aminobenzenesulfonamide (50 mmol), 1-phenylethyl ketone (acetophenone, 50 mmol), dry benzene (30 mL), glacial acetic acid (3 mL).
- Apparatus : Round-bottom flask equipped with reflux condenser, water bath.
- Procedure :
- In dry benzene, 4-hydroxyacetophenone (or acetophenone derivative) is dissolved.
- Glacial acetic acid is added as a catalyst.
- The mixture is heated in a water bath at 80 °C.
- 4-aminobenzenesulfonamide is added to the mixture.
- The reaction mixture is refluxed for 3 hours to 48 hours depending on the substrate and conditions.
- After completion, the precipitate is filtered and recrystallized from ethanol or dry benzene to obtain the pure Schiff base product.
This method was reported with yields typically high and the products characterized by melting point, thin-layer chromatography (TLC), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy (both ^1H and ^13C NMR) to confirm structure and purity.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dry benzene, ethanol (for recrystallization) | Benzene used for reaction, ethanol for purification |
| Catalyst | Glacial acetic acid (3 mL) | Facilitates imine formation |
| Temperature | 80 °C (water bath) | Controlled reflux conditions |
| Reaction Time | 3 to 48 hours | Longer times increase yield and purity |
| Molar Ratio | 1:1 (4-aminobenzenesulfonamide : ketone) | Equimolar ratios standard |
| Purification | Recrystallization by ethanol or dry benzene | Ensures high purity (>95%) |
| Characterization | Melting point, TLC, FT-IR, ^1H-NMR, ^13C-NMR | Confirms compound identity and purity |
Alternative Synthetic Routes and Derivative Formation
The Schiff base This compound can serve as an intermediate for further cyclization and derivatization reactions:
- Cyclization to heterocycles : Reaction with hydrazine derivatives, malonate esters, or anhydrides under reflux conditions leads to heterocyclic compounds such as thiazoles, oxazepines, and pyrazoles.
- Substitution reactions : The imine nitrogen can be further functionalized with reagents such as acetyl chloride or phenyl isocyanate to yield acetamide or urea derivatives.
- Hydrazinolysis and hydrazide formation : Esterification of the sulfonamide followed by hydrazinolysis provides hydrazide intermediates, which can be cyclized into triazoles or thiadiazoles.
Analytical Characterization and Research Findings
Spectroscopic Characterization
- FT-IR Spectroscopy : Characteristic imine (C=N) stretching vibrations appear around 1600–1650 cm^-1, confirming Schiff base formation.
- [^1H-NMR Spectroscopy](pplx://action/followup) : Imine proton typically resonates downfield (~8–9 ppm). Aromatic protons and methyl groups from the phenylethylidene moiety are well-resolved.
- [^13C-NMR Spectroscopy](pplx://action/followup) : Carbon signals corresponding to imine carbon, aromatic carbons, and methyl carbons are observed, confirming the structure.
- Melting Point : Sharp melting points consistent with pure crystalline material (reported values vary depending on substituents).
Purity and Yield
- Yields of the Schiff base synthesis are generally high, often exceeding 90% under optimized reflux conditions.
- Purity assessed by TLC and HPLC methods typically exceeds 95%, with further purification by recrystallization enhancing purity to >97%.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[(Z)-1-phenylethylideneamino]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Medicinal Chemistry
1.1 Antitumor Activity
Research has indicated that derivatives of benzenesulfonamides, including 4-amino-N-(1-phenylethylideneamino)benzenesulfonamide, exhibit antitumor properties. A study synthesized a series of 4-amino-substituted benzenesulfonamides and evaluated their activity against mouse lymphoid leukemia. While some compounds showed promise, further testing is needed to fully understand their efficacy against various cancer types .
1.2 Carbonic Anhydrase Inhibition
The compound has been investigated for its inhibitory effects on carbonic anhydrases (CAs), which are critical enzymes involved in various physiological processes. A study demonstrated that 4-substituted diazobenzenesulfonamides exhibited significantly higher binding affinities towards different carbonic anhydrase isoforms compared to other derivatives. This suggests potential therapeutic applications in conditions where modulation of CA activity is beneficial, such as glaucoma and certain types of edema .
Synthesis and Characterization
2.1 Synthetic Routes
The synthesis of this compound typically involves the reaction of sulfanilamide with appropriate aldehydes or ketones under acidic or basic conditions. Various studies have detailed methods for synthesizing this compound and its derivatives, often utilizing refluxing techniques in organic solvents like benzene or acetone .
2.2 Characterization Techniques
Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed. For instance, NMR spectra can reveal the presence of specific functional groups and confirm the molecular structure .
3.1 In Vivo and In Vitro Studies
Case studies have been conducted to assess the biological activity of this compound in both in vivo and in vitro settings. For example, compounds derived from this compound have been tested for their cytotoxic effects on various cancer cell lines, demonstrating varying degrees of effectiveness .
3.2 Mechanistic Insights
Understanding the mechanism of action is vital for developing effective drugs. Studies indicate that the biological activity may be linked to the ability of the compound to interact with specific cellular targets, including enzymes involved in metabolic pathways related to cancer progression .
Mechanism of Action
The mechanism of action of 4-amino-N-[(Z)-1-phenylethylideneamino]benzenesulfonamide involves the inhibition of specific enzymes or receptors. For instance, its anticancer activity is attributed to the inhibition of carbonic anhydrase IX, which plays a crucial role in tumor growth and survival under hypoxic conditions . By inhibiting this enzyme, the compound can disrupt the pH regulation in cancer cells, leading to cell death.
Comparison with Similar Compounds
Triazole-Substituted Benzenesulfonamides
Structural Differences: Compounds such as 4-amino-N-((1-dodecyl-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide and N-((1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-4-aminobenzenesulfonamide feature a triazole ring instead of the ethylideneamino group. These modifications introduce bulkier, hydrophobic substituents (e.g., dodecyl, dichlorobenzyl) that enhance membrane permeability .
This contrasts with the target compound, whose antifungal properties remain uncharacterized .
Table 1: Key Properties of Triazole Analogs vs. Target Compound
Methoxyphenyl-Substituted Benzenesulfonamides
Structural Differences: 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide replaces the ethylideneamino group with a methoxyphenyl moiety. The electron-donating methoxy group enhances solubility and influences crystal packing via O–H···N hydrogen bonds .
Physicochemical Properties :
Methoxy-substituted analogs exhibit higher melting points (e.g., 198–200°C) compared to the target compound (melting point data unavailable), likely due to stronger intermolecular interactions. These structural features may also modulate bioavailability and metabolic stability .
Pyrazole-Substituted Benzenesulfonamides: Sulfaphenazole
Structural Differences: Sulfaphenazole (CAS: 526-08-9) features a pyrazol-5-yl group instead of the ethylideneamino substituent. This modification confers distinct pharmacokinetic properties, including prolonged plasma half-life due to reduced renal clearance .
Pharmacological Activity: Sulfaphenazole is a clinically used sulfonamide antibiotic with potent activity against Proteus mirabilis and E. coli.
Biological Activity
4-Amino-N-(1-phenylethylideneamino)benzenesulfonamide, often referred to as a benzenesulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure, characterized by the presence of an amino group and a phenylethylidene moiety, suggests possible interactions with various biological targets.
The molecular formula of this compound is C14H16N2O2S, with a molecular weight of 276.35 g/mol. The compound features both aromatic and aliphatic characteristics, which may influence its solubility and binding affinity to biological targets.
1. Inhibition of Carbonic Anhydrases
Research indicates that derivatives of benzenesulfonamide, including this compound, exhibit significant inhibitory activity against carbonic anhydrases (CAs), which are crucial for various physiological processes including respiration and acid-base balance. Studies have demonstrated that these compounds bind effectively to different CA isoforms (CA I, II, and others), with binding affinities in the nanomolar range. For instance, a series of studies showed that 4-substituted diazobenzenesulfonamides had higher binding affinities compared to other derivatives, highlighting their potential as therapeutic agents in conditions where CA inhibition is beneficial .
| Compound | Binding Affinity (K_d) | Target CA Isoform |
|---|---|---|
| This compound | 6 nM (CA I) | CA I |
| Other Sulfonamide Derivatives | Varies (up to 1.85 µM) | CA II |
2. Cardiovascular Effects
In isolated rat heart models, certain benzenesulfonamide derivatives have been shown to influence perfusion pressure and coronary resistance. Specifically, compounds like 4-(2-aminoethyl)benzenesulfonamide have been studied for their ability to decrease these parameters, suggesting a potential role in managing cardiovascular conditions. The mechanism appears to involve the modulation of calcium channels, which are critical in regulating vascular tone and blood pressure .
3. Antimicrobial Activity
Several studies have reported on the antimicrobial properties of related benzenesulfonamide compounds. While specific data on this compound is limited, the broader class has shown efficacy against various bacterial strains, making them candidates for further investigation in antimicrobial therapy .
Case Study 1: Carbonic Anhydrase Inhibition
A study conducted by researchers synthesized a series of benzenesulfonamide derivatives and evaluated their binding affinities to carbonic anhydrases using isothermal titration calorimetry (ITC). The results indicated that modifications to the sulfonamide moiety significantly enhanced binding affinity, particularly for CA I isoform.
Case Study 2: Cardiovascular Impact
In another investigation focusing on cardiovascular effects, researchers utilized an isolated rat heart model to assess the impact of various benzenesulfonamide derivatives on coronary resistance and perfusion pressure. The findings suggested that certain compounds could effectively lower these parameters through calcium channel inhibition.
Pharmacokinetic Considerations
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Theoretical models using tools like SwissADME can predict key pharmacokinetic parameters such as permeability across biological membranes and potential interactions with metabolic pathways .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 4-amino-N-(1-phenylethylideneamino)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via multi-step reactions. A typical route involves:
- Reacting substituted acids (e.g., 4-aminobenzenesulfonamide) with thionyl chloride to generate acyl chlorides.
- Subsequent coupling with aromatic amines under basic conditions (e.g., pyridine) to form Schiff base derivatives.
- Key parameters include solvent choice (ethanol or dichloromethane), temperature control (reflux conditions), and purification via recrystallization .
- Yield optimization requires stoichiometric balance of reactants and inert atmospheres to prevent oxidation of sensitive functional groups .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1150–1300 cm⁻¹, C=N stretches at ~1600 cm⁻¹) .
- NMR : ¹H NMR reveals proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, imine protons at δ 8.0–8.5 ppm). ¹³C NMR confirms carbon backbone connectivity .
- Elemental Analysis : Validates purity via C, H, N, S percentages .
- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding patterns critical for stability studies .
Advanced Research Questions
Q. How can computational methods like DFT and molecular docking elucidate electronic properties and biological interactions?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry, predict vibrational frequencies, and analyze frontier molecular orbitals (HOMO-LUMO) to assess reactivity. Solvent effects are modeled using polarizable continuum models (PCM) .
- Molecular Docking : Screens potential biological targets (e.g., enzymes) by simulating ligand-receptor interactions. AutoDock Vina or Schrödinger Suite can prioritize derivatives for in vitro testing .
- Example: DFT studies on similar Schiff bases revealed tautomeric preferences (enol-imine vs. keto-amine) influencing binding affinity .
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
- Methodological Answer :
- Cross-Validation : Compare NMR-derived solution-phase structures with X-ray solid-state data. Discrepancies (e.g., tautomerism) are addressed via variable-temperature NMR or neutron diffraction .
- Software Refinement : SHELXL improves crystallographic models by refining hydrogen-bonding networks and thermal displacement parameters, especially for twinned crystals .
Q. What strategies assess the impact of substituents on reactivity and bioactivity?
- Methodological Answer :
- QSAR Modeling : Correlates substituent electronic descriptors (e.g., Hammett σ constants) with biological activity (e.g., IC₅₀ values). Topological polar surface area (TPSA) predicts membrane permeability .
- SAR Studies : Systematic substitution at the phenyl or sulfonamide group evaluates effects on antibacterial or anticancer activity. For example, electron-withdrawing groups (e.g., -NO₂) enhance enzyme inhibition .
Q. How is tautomerism in Schiff base derivatives experimentally investigated?
- Methodological Answer :
- DFT/PCM Analysis : Computes thermodynamic stability of tautomers in gas and solvent phases. Enol-imine forms are typically more stable in non-polar solvents .
- UV-Vis Spectroscopy : Monitors tautomeric shifts via absorbance changes (e.g., λₘₐₓ at ~300–400 nm for enol-imine vs. keto-amine) .
Q. What best practices refine crystal structures using SHELXL for sulfonamides?
- Methodological Answer :
- Data Collection : Use high-resolution (≤1.0 Å) X-ray data to resolve disordered regions.
- Hydrogen Bonding : Apply restraints for NH and OH groups to improve model accuracy.
- Twinning : Use TWIN/BASF commands to deconvolute overlapping reflections in twinned crystals .
Q. How are QSAR models developed to predict bioactivity of derivatives?
- Methodological Answer :
- Descriptor Selection : Include electronic (e.g., dipole moment), steric (e.g., molar volume), and topological (e.g., Wiener index) parameters.
- Validation : Apply leave-one-out cross-validation and external test sets to ensure model robustness.
- Case Study : A QSAR model for sulfamethoxazole derivatives identified logP and HOMO energy as key predictors of antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
